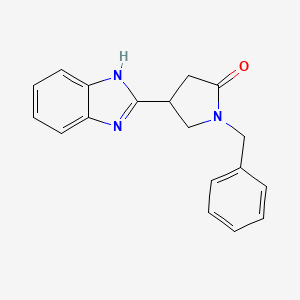

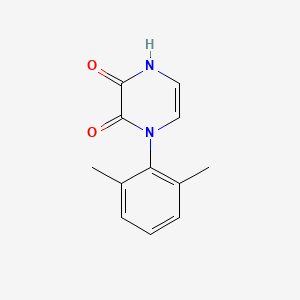

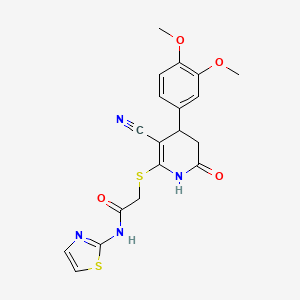

4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for “4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one” is not found, a similar compound, “2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide”, was synthesized in two steps . The first step involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .Scientific Research Applications

4-Bz-Pyr has been studied for its potential applications in scientific research, specifically in the fields of drug delivery and cancer therapy. In drug delivery, 4-Bz-Pyr has been found to improve the solubility of poorly soluble drugs, allowing for more efficient delivery of the drug to its target. In cancer therapy, 4-Bz-Pyr has been found to have anti-cancer activity and has been studied as a potential therapeutic agent.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, can interact with proteins and enzymes . They are often used as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .

Mode of Action

Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes

Biochemical Pathways

Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that after administration, benzimidazole derivatives are eliminated through urine

Result of Action

Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may have potential antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory effects .

Action Environment

It is known that the synthesis of benzimidazole derivatives can be influenced by factors such as temperature

Advantages and Limitations for Lab Experiments

The use of 4-Bz-Pyr in laboratory experiments has several advantages. It is easy to synthesize and is relatively inexpensive. It is also relatively non-toxic and can be used in a variety of experiments. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood and its effects can vary depending on the experimental conditions.

Future Directions

There are a number of potential future directions for 4-Bz-Pyr research. For example, further studies could be conducted to better understand its mechanism of action and to identify potential therapeutic applications. Additionally, more research could be conducted to determine the optimal experimental conditions for its use in laboratory experiments. Finally, further research could be conducted to identify potential side effects and to develop safe and effective dosage forms.

Synthesis Methods

4-Bz-Pyr can be synthesized using a variety of methods, including the condensation of benzimidazole and 1-benzylpyrrolidin-2-one. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is purified by recrystallization. The synthesis is relatively simple and can be completed in a few steps.

properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c22-17-10-14(12-21(17)11-13-6-2-1-3-7-13)18-19-15-8-4-5-9-16(15)20-18/h1-9,14H,10-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMRDVATVAPMCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-4-cyclopropyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2620523.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2620533.png)

![6-Tert-butyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620537.png)

![Ethyl 2-[2-[2-(furan-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2620539.png)

![2-[(6-azepan-1-ylpyridazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2620541.png)